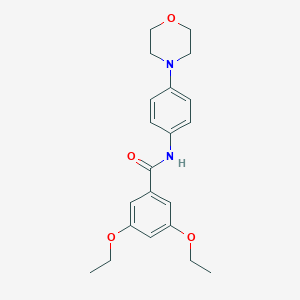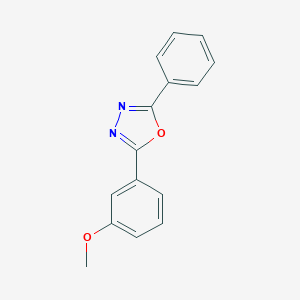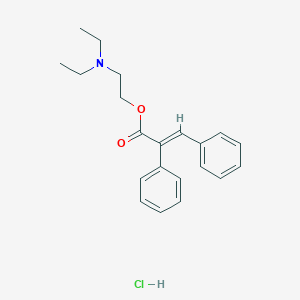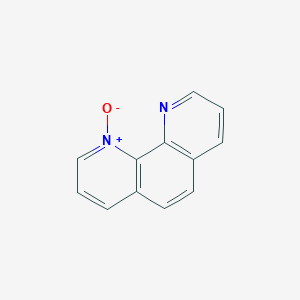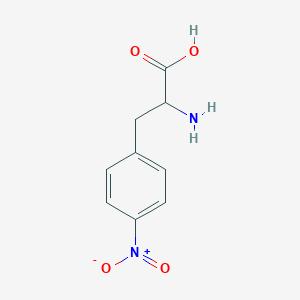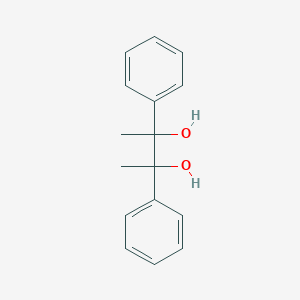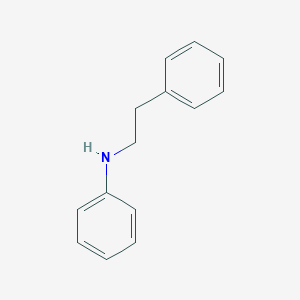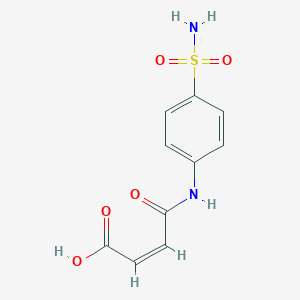
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid, also known as SU6656, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first discovered in 2000 by researchers at Sugen Inc. and has since been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
Crystal Structure and Chemical Properties :
- A study reported on the synthesis and characterization of (Z)-4-oxo-4-ureido-but-2-enoic acid, closely related to your compound of interest. It focused on the crystal structure, revealing reduced π-conjugation and weaker intra-molecular hydrogen bonding in the crystallization of this compound. The main driving force for molecular self-assembly was found to be strong intermolecular hydrogen bonds (Zhang et al., 2013).
Synthesis and Characterization in Proton Transfer Salts :
- Another study described the synthesis of proton transfer salts involving (E)-4-oxo-4-(3-sulfamoylphenyl)amino)but-2-enoic acid. The study proposed structures for the amorphous state of these salts based on elemental analysis, NMR, FT-IR, and charge balance (İlkimen & Yenikaya, 2022).
Inhibition of Human Carbonic Anhydrase Isoenzymes :
- A significant application was found in a study where (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives were synthesized. These derivatives showed strong inhibition of human carbonic anhydrase I and II isoenzymes, enzymes involved in important physiological processes (Oktay et al., 2016).
Anti-Corrosion Applications :
- The compound was used in the preparation of an anti-corrosion coating for 316L stainless steel. The study demonstrated increased corrosion protection efficiency with the addition of nano materials to the coating polymer (Habeeb & Saleh, 2019).
Synthesis and Spectroscopic Studies in Lanthanide Complexes :
- The compound and its solid lanthanide complexes were synthesized and characterized, showing that the carboxylic groups in the complexes coordinated to the lanthanide ions in the form of a bidentate ligand. The study highlighted the fluorescence properties of these complexes (Niu et al., 2009).
properties
IUPAC Name |
(Z)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWNQCCZQOGTI-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid | |
CAS RN |
1886-79-9 |
Source


|
| Record name | NSC66206 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N4-MALEYLSULFANILAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


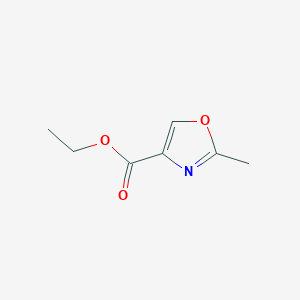
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

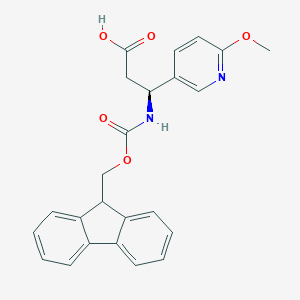
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)
